2,3-Difluoro-4-morpholin-4-ylaniline
Description
Significance of Fluorine in Pharmaceutical Agents and Bioactive Molecules
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a compound. Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation, enhance binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's solubility and ability to cross cell membranes. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its broad utility in drug design.
Contextualizing 2,3-Difluoro-4-morpholin-4-ylaniline within Advanced Chemical Biology Frameworks
The compound this compound integrates the advantageous features of both a fluorinated aniline (B41778) and a morpholine (B109124) derivative. While specific research on this particular isomer is limited, its structural components suggest its potential as a valuable intermediate in chemical biology and drug discovery. The difluoro substitution pattern on the aniline ring is anticipated to significantly influence its electronic properties and reactivity. The morpholine group at the 4-position is expected to enhance its solubility and provide a key interaction point for biological targets. The primary amine at the 1-position serves as a versatile point for further chemical modification, allowing for its incorporation into a wide array of larger, more complex molecules. The study of such multifaceted compounds is crucial for the development of novel probes and therapeutic candidates in advanced chemical biology.
Physicochemical Properties of a Related Isomer: 3-Fluoro-4-morpholinoaniline (B119058)
Due to the limited availability of specific experimental data for this compound, the following table presents the physicochemical properties of its closely related isomer, 3-Fluoro-4-morpholinoaniline, to provide an illustrative example of the characteristics of a fluorinated morpholinoaniline.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂O | PubChem |
| Molecular Weight | 196.22 g/mol | PubChem |
| Melting Point | 121-123 °C | Various Suppliers |
| Boiling Point | 364.9 °C (predicted) | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
This data is for 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) and is intended for illustrative purposes only.
Synthesis of Fluorinated Morpholinoanilines
This common synthetic strategy involves:
Nucleophilic Aromatic Substitution: A suitably substituted fluoronitrobenzene is reacted with morpholine. In the case of the target molecule, a likely starting material would be 1,2,3-trifluoro-4-nitrobenzene (B1329356) or a related activated difluoronitrobenzene. The morpholine acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring to form the corresponding morpholinyl-substituted nitrobenzene.
Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to a primary amine. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride or hydrochloric acid), or through catalytic hydrogenation with a catalyst like palladium on carbon.
This general approach provides a reliable method for accessing a variety of fluorinated morpholinoaniline building blocks for further chemical elaboration.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-9-7(13)1-2-8(10(9)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFMPOXJAOGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Organic Methodologies for 2,3 Difluoro 4 Morpholin 4 Ylaniline and Its Analogs
Precursor Synthesis and Halogenation Approaches
The construction of the core fluorinated aniline (B41778) structure begins with appropriately substituted benzene (B151609) derivatives, which are then functionalized in a stepwise manner. The synthesis of the nitroaromatic precursor is a critical initial phase.
Synthesis from Halogenated Nitrobenzene Precursors (e.g., 3,4-Difluoronitrobenzene)
A common and logical starting point for the synthesis of fluorinated morpholinyl anilines is a difluoronitrobenzene isomer. For instance, the synthesis of the analog 3-fluoro-4-morpholinoaniline (B119058) begins with 3,4-difluoronitrobenzene (B149031). This key precursor is typically prepared through the nitration of 1,2-difluorobenzene (B135520). google.com The reaction involves treating 1,2-difluorobenzene with a mixture of nitric and sulfuric acids. google.com The temperature of the reaction is controlled, often starting at a lower temperature (e.g., 40-50°C) to enhance selectivity, and then raised to around 90°C to ensure maximum utilization of the nitric acid, leading to the formation of 3,4-difluoronitrobenzene. google.com By analogy, the synthesis of the title compound, 2,3-difluoro-4-morpholin-4-ylaniline, would likely commence from a corresponding trifluoro- or difluoronitrobenzene precursor, such as 1,2,3-trifluoro-4-nitrobenzene (B1329356).
Nitro Group Reduction and Amine Formation
The final step in forming the aniline moiety is the reduction of the nitro group. This transformation is a well-established process in organic synthesis and can be achieved using various reducing agents. wikipedia.orgncert.nic.in In the synthesis of 3-fluoro-4-morpholinoaniline, the intermediate 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is reduced to the corresponding amine. researchgate.net
Commonly employed methods include the use of iron powder in the presence of an acid or an ammonium (B1175870) salt. researchgate.netyoutube.com For example, the reduction has been effectively carried out using iron powder with ammonium chloride in a methanol-water solvent system at elevated temperatures (70°C). researchgate.net Another patented process utilizes iron powder as the catalyst with water serving as the hydrogen donor, which is a cost-effective method for industrial-scale production. google.com
Catalytic hydrogenation is another prevalent method, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. ncert.nic.incommonorganicchemistry.com However, care must be taken as catalytic hydrogenation can also reduce other functional groups and may not be suitable for complex substrates with sensitive moieties. commonorganicchemistry.com The choice of reducing agent is critical for achieving high yield and purity of the final aniline product.
Table 1: Comparison of Common Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Fe / Acid (e.g., HCl, Acetic Acid) | Acidic aqueous media, heat | Cost-effective, widely used in industry, tolerates some functional groups. | Requires neutralization, generates iron sludge waste. | youtube.comgoogle.com |
| Fe / NH₄Cl | Neutral aqueous/alcoholic solvent, heat | Milder than strong acid systems. | Can require elevated temperatures. | researchgate.net |
| SnCl₂ | Acidic solvent (e.g., HCl) | Mild conditions, good for laboratory scale, selective. | Stoichiometric amounts of tin salts are produced as waste. | wikipedia.org |
| Catalytic Hydrogenation (H₂ / Pd/C) | Various solvents (e.g., Ethanol, Ethyl Acetate), room temp/pressure | High yield, clean reaction (water is the only byproduct). | Can reduce other functional groups (alkenes, alkynes, etc.), risk of dehalogenation. | ncert.nic.incommonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, can be selective. | Often requires phase-transfer catalyst, generates sulfur byproducts. | wikipedia.org |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solvent | Can selectively reduce one nitro group in the presence of another. | Strong odor, generates sulfur byproducts, generally not for aliphatic nitro groups. | wikipedia.orgcommonorganicchemistry.com |
Morpholine (B109124) Ring Introduction and Functionalization
The introduction of the morpholine ring is a pivotal step that defines the final compound. This is typically achieved through a substitution reaction or, more recently, through advanced C-H functionalization techniques.
Nucleophilic Aromatic Substitution with Morpholine
The most common method for attaching the morpholine ring to the fluorinated aromatic core is through a nucleophilic aromatic substitution (SₙAr) reaction. youtube.comlibretexts.org In this process, the electron-deficient aromatic ring, activated by the strongly electron-withdrawing nitro group, is attacked by the nucleophilic nitrogen of the morpholine molecule. libretexts.orgyoutube.com One of the fluorine atoms on the ring acts as a leaving group.
In the synthesis of the analog, 3,4-difluoronitrobenzene is reacted with morpholine. researchgate.netresearchgate.net The reaction selectively displaces the fluorine atom at the 4-position (para to the nitro group) due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate complex. libretexts.org This reaction can be performed under various conditions. For instance, it can be conducted by heating the reactants together (neat conditions) or in a solvent like acetonitrile (B52724) at reflux. researchgate.net Industrial processes often employ a catalyst, such as sodium carbonate (Na₂CO₃), to facilitate the reaction and improve cost-efficiency, achieving high yields (over 98%) and purity. google.comresearchgate.net
Directed C-H Functionalization for Aromatic Amination
As an alternative to the classical SₙAr pathway, modern synthetic chemistry offers more atom-economical strategies such as directed C-H functionalization. rsc.org This approach avoids the need for a pre-installed leaving group (like a halogen) on the aromatic ring. Instead, a directing group is used to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. rsc.orgnih.gov
For aromatic amination, a directing group temporarily attached to the substrate can position a catalyst (often based on copper or palladium) to activate a nearby C-H bond, typically in the ortho position. rsc.org The activated C-H bond can then react with an amine source. For example, copper-mediated C-N coupling has been used for the ortho-C-H amination of 2-arylpyridines with various NH-heterocycles, demonstrating high regioselectivity. rsc.org While a direct application to the synthesis of this compound has not been extensively reported, this methodology represents a powerful and sustainable future direction for constructing such molecules by directly coupling morpholine with a suitable difluoroaniline precursor. nih.gov
Stereoselective and Catalytic Approaches in Fluorinated Amine Synthesis
While this compound is an achiral molecule, the broader field of fluorinated amine synthesis increasingly relies on stereoselective and advanced catalytic methods, especially for creating more complex, chiral analogs for pharmaceutical applications. acs.orgnih.gov The development of asymmetric catalytic reactions provides efficient pathways to chiral fluorinated compounds. rsc.org
Recent advances include photoredox catalysis, which uses visible light to initiate reactions under mild conditions. nottingham.ac.uk This has emerged as a powerful tool for creating complex fluorinated structures. nih.gov For example, photoredox-catalyzed processes can generate alkyl radicals that participate in reactions to form a wide range of unnatural fluorinated amino acids. nih.gov
Furthermore, transition-metal catalysis and organocatalysis have enabled significant progress in the stereoselective construction of carbon-fluorine bonds and the synthesis of chiral fluorinated amines. rsc.orgnih.gov Asymmetric hydrogenation, Michael additions, and allylation reactions are among the methods used to create fluorinated quaternary carbon stereocenters. rsc.org These advanced catalytic strategies, while not necessary for the synthesis of the achiral title compound, are essential for expanding the chemical space of related fluorinated amines and are indicative of the modern methodologies available for synthesizing complex fluorinated molecules. acs.orgacs.org
Photoredox Catalysis in Fluorinated Heterocycle Construction
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging challenging chemical bonds under mild conditions. mdpi.comsigmaaldrich.combeilstein-journals.org This methodology is particularly effective for the construction of fluorinated aromatic and heterocyclic compounds, offering high functional group tolerance and unique mechanistic pathways. mdpi.comresearchgate.net The core principle involves a photocatalyst, typically a ruthenium or iridium complex, which absorbs visible light and initiates a single-electron transfer (SET) process. princeton.edu This generates highly reactive radical intermediates that can participate in bond-forming reactions which are often difficult to achieve through traditional thermal methods. princeton.eduorganic-chemistry.org
In the context of fluorinated heterocycles, photoredox catalysis enables the introduction of fluorine-containing groups or the construction of the heterocyclic ring itself. mdpi.comresearchgate.net For instance, trifluoromethylation of arenes and heteroarenes can be accomplished using reagents like CF₃SO₂Cl in the presence of a photocatalyst such as [Ru(phen)₃]Cl₂. mdpi.com The process begins with the photo-excited catalyst reducing the trifluoromethyl source to generate a trifluoromethyl radical (•CF₃). mdpi.com This electrophilic radical then adds to an electron-rich position on an aromatic or heteroaromatic ring. mdpi.com Subsequent oxidation and deprotonation yield the final trifluoromethylated product. mdpi.com
While a specific photoredox-catalyzed synthesis for this compound is not prominently documented, the general principles are readily applicable. A plausible strategy could involve the photoredox-mediated coupling of a fluorinated precursor with a morpholine-containing radical or vice-versa. The versatility of this approach allows for reactions under exceptionally mild conditions, often at room temperature, making it compatible with complex molecular architectures. princeton.edu The combination of photoredox catalysis with other transition metals, such as copper or nickel, further expands the scope of possible transformations, enabling C-N, C-O, and C-S bond formations. beilstein-journals.org
Transition-Metal-Catalyzed Amination Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgnih.govlibretexts.org This reaction has revolutionized the synthesis of anilines due to its broad substrate scope, functional group tolerance, and high efficiency compared to classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions. wikipedia.orgthieme-connect.de
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com
Ligand Exchange/Amine Coordination: The amine displaces a halide from the palladium complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
The success of the reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, are known to significantly enhance reaction rates and efficiency. youtube.com
For the synthesis of this compound, a Buchwald-Hartwig approach could involve the cross-coupling of morpholine with 1-bromo-2,3-difluoro-4-aminobenzene or, more likely, the coupling of an ammonia (B1221849) equivalent with 4-(4-bromo-2,3-difluorophenyl)morpholine. wikipedia.org
A related and practical synthesis for the closely related analog, 3-fluoro-4-morpholinoaniline, has been reported via a nucleophilic aromatic substitution (SNA) reaction followed by reduction. researchgate.netresearchgate.net In this method, 1,2-difluoro-4-nitrobenzene is reacted with morpholine, where the morpholine displaces one of the fluorine atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.netresearchgate.net The nitro group is then subsequently reduced to the primary amine using reagents like iron powder in the presence of ammonium chloride, affording the final aniline product. researchgate.netresearchgate.net
Derivatization and Scaffold Modification for Structure-Activity Exploration
The primary amino group of this compound serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Formation of Schiff Bases and Related Heterocycles (e.g., Thiazolidinones, Triazoles)
Schiff Bases: The condensation reaction between the primary amine of the aniline and various aromatic or aliphatic aldehydes yields Schiff bases (or imines). nih.govnih.gov These compounds are valuable intermediates in organic synthesis and often possess biological activity themselves.
Thiazolidinones: Schiff bases derived from this compound can be further elaborated into more complex heterocyclic systems. A common transformation is the cyclocondensation with α-mercaptoacetic acid (thioglycolic acid) to produce 4-thiazolidinone (B1220212) derivatives. nih.govchemmethod.com This reaction involves the addition of the thiol group to the imine double bond, followed by intramolecular cyclization and dehydration. chemmethod.com The resulting 4-thiazolidinone ring is a well-known pharmacophore found in numerous compounds with a wide range of biological activities. nih.gov
Triazoles: The 1,2,3-triazole moiety is another privileged heterocycle in medicinal chemistry, often synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. organic-chemistry.orgresearchgate.net A synthetic route to triazole analogs of this compound can be envisioned as follows:
Conversion of the primary amino group to an azide (B81097) via a diazotization reaction with sodium nitrite, followed by treatment with sodium azide. researchgate.net
The resulting aryl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole product. researchgate.netmdpi.com
A study on 3-fluoro-4-morpholinoaniline demonstrated the synthesis of a series of 1,2,3-triazole-linked chalcone-morpholine hybrids using this strategy. researchgate.net
Sulfonamide and Carbamate (B1207046) Analog Synthesis
Sulfonamides: The sulfonamide functional group is a key component in a multitude of therapeutic agents. Sulfonamide analogs of this compound can be readily prepared by reacting the aniline with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. ekb.egnih.govnih.gov This reaction forms a stable sulfonamide linkage. A series of novel sulfonamides have been synthesized from 3-fluoro-4-morpholinoaniline with good yields by reacting it with substituted aryl sulfonyl chlorides. researchgate.net
Carbamates: Carbamates are another important class of functional groups in drug design. nih.gov They can be synthesized from this compound through several methods. A common approach involves the reaction of the aniline with a chloroformate ester (R-O-CO-Cl) in the presence of a base. researchgate.net This method was successfully used to prepare a series of carbamate derivatives from 3-fluoro-4-morpholinoaniline in high yields. researchgate.net Alternative methods include reacting the amine with N,N'-carbonyldiimidazole (CDI) to form an activated carbamoyl-imidazole intermediate, which is then treated with an alcohol. mdpi.comorganic-chemistry.org
The table below summarizes the synthesis of various sulfonamide and carbamate derivatives starting from 3-fluoro-4-morpholinoaniline, demonstrating the versatility of this scaffold. researchgate.net
Table 1: Synthesis of Sulfonamide and Carbamate Derivatives of 3-Fluoro-4-morpholinoaniline
| Compound ID | Derivative Type | Reactant | Yield (%) |
|---|---|---|---|
| 9a | Sulfonamide | Benzenesulfonyl chloride | 89 |
| 9b | Sulfonamide | 4-Methylbenzenesulfonyl chloride | 85 |
| 9c | Sulfonamide | 4-Methoxybenzenesulfonyl chloride | 82 |
| 9d | Sulfonamide | 4-Chlorobenzenesulfonyl chloride | 86 |
| 9e | Sulfonamide | 4-Nitrobenzenesulfonyl chloride | 79 |
| 11a | Carbamate | Phenyl chloroformate | 85 |
| 11b | Carbamate | 4-Chlorophenyl chloroformate | 81 |
| 11c | Carbamate | 4-Nitrophenyl chloroformate | 78 |
| 11d | Carbamate | Ethyl chloroformate | 75 |
| 11e | Carbamate | Benzyl chloroformate | 80 |
Data sourced from a study on 3-fluoro-4-morpholinoaniline. researchgate.net
Advanced Spectroscopic and Computational Characterization of 2,3 Difluoro 4 Morpholin 4 Ylaniline and Its Derivatives
Spectroscopic Analysis for Structural Elucidation in Research
Spectroscopic techniques are indispensable tools for the unambiguous determination of the chemical structure of molecules. For a compound like 2,3-Difluoro-4-morpholin-4-ylaniline, a combination of NMR, MS, and IR spectroscopy would be employed to confirm its identity and purity. While specific experimental data for this compound is not widely available in the public domain, the analysis of its close isomer, 3-Fluoro-4-morpholinoaniline (B119058), provides a valuable reference for the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.
¹H NMR spectroscopy would be used to identify the number and connectivity of protons in the this compound molecule. The aromatic protons would appear as a complex multiplet due to splitting by each other and the adjacent fluorine atoms. The protons of the morpholine (B109124) ring would typically show distinct signals for the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.
¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov It provides a sensitive probe into the electronic environment of the fluorine atoms. huji.ac.il For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the benzene (B151609) ring, with their chemical shifts and coupling constants providing crucial structural information. The pH dependence of the ¹⁹F chemical shift has been characterized for several fluorine-substituted aniline (B41778) derivatives, making them useful as ¹⁹F NMR pH indicators. nih.gov
Spectroscopic Data for 3-Fluoro-4-morpholinoaniline (Isomer)
As a case study, the reported NMR data for the isomeric compound 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is presented below. blogspot.comnih.govbldpharm.comossila.comtcichemicals.comcymitquimica.comniainnovation.in
¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N). blogspot.com
¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J = 245.4Hz), 143.0 (d, J = 10.4Hz), 131.8 (d, J = 9.7Hz), 120.4 (d, J = 4.2Hz), 110.8 (d, J = 3.0Hz), 104.0 (d, J = 23.8Hz), 67.3, 51.9 (d, J = 2.1Hz). blogspot.com
| Technique | Solvent | Frequency | Chemical Shift (δ) and Multiplicity |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 400 MHz | 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N) |
| ¹³C NMR | CDCl₃ | 100 MHz | 156.9 (d, J = 245.4Hz), 143.0 (d, J = 10.4Hz), 131.8 (d, J = 9.7Hz), 120.4 (d, J = 4.2Hz), 110.8 (d, J = 3.0Hz), 104.0 (d, J = 23.8Hz), 67.3, 51.9 (d, J = 2.1Hz) |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, LC-MS/MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing the purity of a sample and identifying any byproducts from a synthesis. researchgate.net
For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement. blogspot.com Tandem mass spectrometry (MS/MS) could be used to fragment the molecule, and the resulting fragmentation pattern would provide further structural information, helping to confirm the connectivity of the atoms.
Mass Spectrometry Data for 3-Fluoro-4-morpholinoaniline (Isomer)
The high-resolution mass spectrometry data for 3-Fluoro-4-morpholinoaniline confirms its elemental composition. blogspot.com
HRMS [M]⁺: Calculated for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004. blogspot.com
| Technique | Ionization Mode | Calculated Mass [M]⁺ | Found Mass [M]⁺ |
|---|---|---|---|
| HRMS | N/A | 196.1006 | 196.1004 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the aniline group, C-F stretching vibrations, C-N stretching, C-O-C stretching of the morpholine ring, and various C-H stretching and bending vibrations. nih.gov
While a specific IR spectrum for this compound is not available, data for the related 3-Fluoro-4-morpholinoaniline has been recorded using an ATR-IR spectrometer. nih.gov
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (Aniline) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O-C Stretch (Ether) | 1070-1150 |
| C-F Stretch | 1000-1400 |
| C-N Stretch | 1250-1360 |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate electronic properties: Predict properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov
Simulate spectroscopic data: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.netresearchgate.net
Studies on related fluorinated anilines have utilized DFT methods, such as B3LYP with various basis sets, to investigate their molecular and electronic structures. researchgate.netnih.gov These calculations provide a detailed understanding of how substituents influence the geometry and electronic properties of the aniline ring. researchgate.net The performance of different DFT functionals can be evaluated to accurately predict properties like the anodic limit of fluorinated compounds. cnr.it
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. Molecular docking is a key method within this field that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org This is particularly relevant in drug discovery, where it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a biological target like a protein receptor. gyanvihar.orgnih.gov
The process typically involves:
Preparation of the ligand and receptor: Generating 3D structures of the small molecule and the target protein.
Docking simulation: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations.
Analysis of results: Evaluating the predicted binding poses and their corresponding binding affinities to identify the most likely interaction mode. gyanvihar.org
Studies on various morpholine derivatives have demonstrated the utility of molecular docking in understanding their interactions with biological targets. mdpi.comnih.gov For instance, docking studies have been used to rationalize the activity of morpholine-containing compounds as enzyme inhibitors or receptor antagonists. nih.govnih.gov Such studies could be applied to derivatives of this compound to explore their potential as bioactive agents. acs.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies in 2,3 Difluoro 4 Morpholin 4 Ylaniline Research
Fundamental Principles of Structure-Activity Correlation in Bioactive Compounds
The cornerstone of Structure-Activity Relationship (SAR) analysis is the principle that the biological activity of a molecule is intrinsically linked to its chemical structure. numberanalytics.comoup.com By systematically modifying parts of a molecule and observing the resulting changes in biological effect, medicinal chemists can identify the key structural features, known as pharmacophores, that are essential for the desired activity. slideshare.net These features include aspects like the molecule's size, shape, stereochemistry, and the nature of its functional groups. numberanalytics.compharmacologymentor.comslideshare.net SAR studies provide a qualitative understanding that helps in optimizing lead compounds to enhance potency and selectivity while minimizing undesirable side effects. numberanalytics.comoncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR) extends these principles by developing mathematical models to quantitatively describe the relationship between a molecule's structure and its biological activity. fiveable.mewikipedia.org This computational approach relates physicochemical properties or theoretically derived molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) to the biological response. wikipedia.orglongdom.org The fundamental goal of QSAR is to create a predictive model, often in the form of a linear equation, that can forecast the activity of novel, untested compounds. fiveable.meunipd.it This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. fiveable.menih.gov
The general workflow for developing a QSAR model involves several key steps:
Data Set Selection : Curating a set of molecules with known biological activities. neovarsity.org
Descriptor Calculation : Generating numerical descriptors that quantify various aspects of the molecular structure. neovarsity.orgprotoqsar.com
Variable Selection : Identifying the most relevant descriptors that correlate with biological activity. neovarsity.org
Model Construction : Building a mathematical relationship between the selected descriptors and the activity. neovarsity.org
Model Validation : Rigorously testing the model's predictive power. neovarsity.orgderpharmachemica.com
Impact of Fluorine Substitution on Molecular Recognition and Biological Efficacy
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com In the context of "2,3-Difluoro-4-morpholin-4-ylaniline," the two fluorine atoms on the aniline (B41778) ring are expected to profoundly influence its interactions with biological targets.
Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can dramatically alter a molecule's electronic properties, pKa, conformation, and metabolic stability. tandfonline.comacs.orgnih.gov One of the most significant effects of fluorination is the increased stability of the adjacent carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. tandfonline.com This often makes the molecule more resistant to metabolic degradation by enzymes like Cytochrome P450, potentially prolonging its biological half-life. acs.orgwikipedia.org For instance, substituting hydrogen with fluorine on aromatic rings is a known strategy to slow down oxidative metabolism. acs.org
Fluorine substitution can also modulate binding affinity to target proteins. The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring and influence non-covalent interactions such as hydrogen bonds and dipole-dipole interactions within the binding pocket. acs.orgmdpi.com While often beneficial, the effect of fluorine substitution is not always predictable and can sometimes be detrimental to binding affinity. nih.gov For example, studies on classical cannabinoids showed that substituting a hydroxyl group with fluorine at the C-1 position significantly decreased CB1 receptor binding affinity. nih.gov Conversely, in other cases, fluorine has been shown to increase binding affinity by several fold. tandfonline.com
The table below summarizes key properties of fluorine that are relevant to its role in drug design.
| Property | Impact on Molecular Behavior | Source |
| High Electronegativity | Modulates acidity/basicity (pKa), alters electron density, and influences binding interactions. | tandfonline.comacs.orgmdpi.com |
| Small van der Waals Radius | Acts as a close bioisostere of hydrogen, causing minimal steric perturbation. | tandfonline.com |
| Strong C-F Bond | Increases metabolic stability by blocking sites of oxidative metabolism. | tandfonline.comacs.orgwikipedia.org |
| Lipophilicity | Can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. | tandfonline.comnih.gov |
Role of the Morpholine (B109124) Moiety in Modulating Activity and Selectivity
The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates and is considered a "privileged structure" in medicinal chemistry. nih.govsci-hub.seconsensus.app Its inclusion in a molecule like "this compound" is a deliberate design choice intended to confer advantageous physicochemical and biological properties. nih.govsci-hub.se
The morpholine moiety can serve several key functions:
Improve Pharmacokinetic Properties : Morpholine can enhance aqueous solubility and metabolic stability. nih.govnih.gov The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to similar amines like piperidine, which can be beneficial for a drug's absorption and distribution profile. nih.govwikipedia.org The selection of a morpholine moiety in the antibiotic Linezolid, for example, was based on the superior pharmacokinetic profile and reduced toxicity it provided. sci-hub.se
Act as a Versatile Scaffold : The morpholine ring can function as a rigid or flexible scaffold that correctly orients other functional groups for optimal interaction with a biological target. nih.govnih.gov
Enhance Potency and Selectivity : The morpholine group can be an integral part of a compound's pharmacophore, participating directly in binding to a receptor or enzyme active site. nih.govsci-hub.se In some instances, the morpholine ring is added to increase potency. sci-hub.se For example, in certain inhibitors of the PI3K kinase family, the aryl-morpholine structure is a key pharmacophore for selective interaction. nih.govacs.org Molecular modeling studies have also suggested that a bridged morpholine moiety can penetrate deep into the binding pocket of the mTOR enzyme, leading to potent and selective inhibition. sci-hub.se
The table below highlights examples of marketed drugs containing a morpholine moiety and the role it plays.
| Drug | Therapeutic Class | Contribution of Morpholine Moiety | Source |
| Gefitinib | Anticancer | Prolongs the plasma half-life. | sci-hub.sewikipedia.org |
| Linezolid | Antibiotic | Offers a superior pharmacokinetic profile and reduced toxicity. | sci-hub.se |
| Aprepitant | Antiemetic | Contributes to increased potency. | sci-hub.seijprems.com |
| Reboxetine | Antidepressant | A key component of the pharmacophore for CNS activity. | nih.gov |
In "this compound," the morpholine ring, attached to the fluorinated aniline core, likely modulates the compound's solubility, metabolic profile, and binding interactions with its intended biological target.
Computational and Statistical Methodologies in QSAR Development
The development of robust and predictive QSAR models is heavily reliant on a variety of computational and statistical methodologies. researchgate.netbenthamdirect.com These techniques are essential for transforming structural data into a mathematically valid model that can accurately predict biological activity. researchgate.netcore.ac.uk
The process begins with the numerical encoding of molecular structures using molecular descriptors . These descriptors can be classified based on their dimensionality:
1D Descriptors : Simple properties like molecular weight and atom counts. nih.govneovarsity.org
2D Descriptors : Based on the 2D representation of the molecule, including topological indices and structural fragment counts. nih.govprotoqsar.com
3D Descriptors : Derived from the 3D conformation of the molecule, such as molecular shape and volume. protoqsar.comnih.gov
Once descriptors are calculated for a training set of molecules, a crucial step is variable selection to identify the subset of descriptors most correlated with the biological activity and to avoid intercorrelation. researchgate.netcore.ac.uk
The core of QSAR is the application of statistical methods to build the correlative model. nih.govderpharmachemica.com These methods can be broadly categorized as linear and non-linear: derpharmachemica.com
Linear Methods :
Multiple Linear Regression (MLR) : A classical approach that models the biological activity as a linear combination of the selected descriptors. protoqsar.comasianpubs.org
Partial Least Squares (PLS) : A method well-suited for handling datasets where the number of descriptors is large or descriptors are intercorrelated. fiveable.me
Non-Linear Methods / Machine Learning :
k-Nearest Neighbors (k-NN) : A non-parametric method that classifies a molecule based on the properties of its closest neighbors in the descriptor space. protoqsar.com
Support Vector Machines (SVM) : A powerful machine learning algorithm used for both classification (separating active from inactive compounds) and regression. protoqsar.comresearchgate.net
Artificial Neural Networks (ANN) : Computational models inspired by biological neural networks that can model highly complex and non-linear relationships. protoqsar.comresearchgate.net
The table below compares some common statistical methods used in QSAR.
| Method | Type | Key Advantage | Key Disadvantage | Source |
| Multiple Linear Regression (MLR) | Linear | Easy to interpret. | Prone to overfitting; sensitive to intercorrelated variables. | protoqsar.comasianpubs.org |
| Partial Least Squares (PLS) | Linear | Handles intercorrelated variables well. | Can be more difficult to interpret than MLR. | fiveable.me |
| Support Vector Machines (SVM) | Non-Linear | Effective in high-dimensional spaces; robust. | Can be a "black-box" model, lacking easy interpretability. | researchgate.net |
| Artificial Neural Networks (ANN) | Non-Linear | Can model highly complex relationships. | Requires large datasets; prone to overfitting; "black-box" nature. | researchgate.net |
Finally, model validation is a critical step to ensure the QSAR model is robust and has predictive power for new compounds. derpharmachemica.comstmjournals.com This involves both internal validation (e.g., cross-validation) and, ideally, external validation using a set of compounds not included in the model's training. stmjournals.com A reliable QSAR model, developed through these rigorous computational and statistical methodologies, serves as an invaluable tool in the rational design of new chemical entities like derivatives of "this compound." nih.gov
Research Applications and Biological Activities of 2,3 Difluoro 4 Morpholin 4 Ylaniline Derivatives in Preclinical Investigations
Evaluation as Potential Anti-infective Agents (e.g., Antitubercular, Antibacterial, Antifungal)
The morpholine (B109124) moiety is a component of several established antimicrobial agents, and its incorporation into novel chemical structures is a common strategy in the development of new anti-infective drugs. Derivatives of 2,3-difluoro-4-morpholin-4-ylaniline have been investigated for their potential to combat various pathogens.
Antitubercular Activity: Derivatives of the closely related compound, 3-fluoro-4-(morpholin-4-yl)aniline, have shown promising results as antitubercular agents. In one study, this aniline (B41778) derivative was used as a starting material to synthesize a series of Schiff bases, thiazolidinones, and other heterocyclic compounds. A notable finding from this research was that all the synthesized compounds exhibited good antitubercular activities. This suggests that the fluoro-morpholino-aniline scaffold can serve as a valuable template for the development of new drugs against Mycobacterium tuberculosis.
The broader class of quinoline (B57606) derivatives, which can be synthesized from aniline precursors, has also been a focus of antitubercular research. For instance, certain quinoline compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that this structural class holds potential for anti-TB drug discovery.
Antibacterial and Antifungal Activity: While direct studies on the antibacterial and antifungal properties of this compound derivatives are limited in publicly available literature, the broader class of morpholine-containing compounds has a known history of antimicrobial action. The morpholine ring is a key feature of the antifungal agent amorolfine (B1665469) and agricultural fungicides like fenpropimorph. These morpholine-based antifungals typically act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.
Research on other heterocyclic compounds containing the morpholine moiety has demonstrated a range of antimicrobial activities. For example, some 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netresearchgate.net Similarly, certain quinazolinone derivatives with azole moieties have shown potent in vitro activity against filamentous fungi. nih.gov While not direct derivatives of this compound, these findings support the potential of the morpholine group to contribute to antimicrobial efficacy. The fluorination present in the title compound could further enhance activity, as the introduction of fluorine atoms is a known strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Role in Kinase Inhibition Research (e.g., CDK9 Inhibitors)
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The anilinopyrimidine and anilinoquinoline scaffolds, which can be derived from aniline precursors, are well-established frameworks for the design of potent kinase inhibitors.
Derivatives incorporating the this compound moiety have been specifically investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and is considered a promising target for cancer therapy due to its role in the expression of anti-apoptotic proteins that are overexpressed in many tumors.
One study detailed the design of a series of 4-thiazol-2-anilinopyrimidine derivatives as CDK9 inhibitors. While the parent compound for the entire series was not this compound itself, the structure-activity relationship (SAR) studies often explore substitutions on the aniline ring. In this context, a highly selective CDK9 inhibitor, compound 12u , was identified with an IC₅₀ of 7 nM. This compound demonstrated over 80-fold selectivity for CDK9 compared to CDK2, a significant achievement as off-target inhibition of other CDKs can lead to toxicity. nih.gov
Furthermore, research into other kinase inhibitors has highlighted the importance of the morpholine group. For instance, the compound LY294002, a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K), features a morpholine ring. researchgate.net This underscores the utility of this functional group in achieving potent and selective kinase inhibition.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 12u (a 4-thiazol-2-anilinopyrimidine derivative) | CDK9 | 7 | >80-fold vs CDK2 | nih.gov |
| LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) | PI3K | 1400 | Specific for PI3K over other tested kinases | researchgate.net |
Exploration in Other Targeted Therapeutic Areas (e.g., Anti-cancer research broadly)
The investigation of this compound derivatives extends beyond specific kinase targets to broader anti-cancer applications. The aniline and quinoline scaffolds are prevalent in a multitude of anti-cancer agents.
In a study focused on developing new anti-cancer agents, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their activity against the HepG2 human liver cancer cell line. nih.gov Several of these compounds demonstrated significant cytotoxic activity. Notably, compounds 3c , 3d , and 3e from this study exhibited the highest activity with IC₅₀ values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov Compound 3e was highlighted for its greater selectivity against cancer cells, suggesting a more favorable therapeutic window. nih.gov
Another area of exploration is the development of 4-anilinofuro[2,3-b]quinoline derivatives. One such compound, 13a , was found to be selectively active against the NCI-H460 non-small-cell lung cancer cell line. nih.gov This compound was shown to induce mitotic arrest and apoptosis in cancer cells. nih.gov
The consistent finding of anti-proliferative and pro-apoptotic activity in these related compound series underscores the potential of derivatives of this compound as a fruitful area for the discovery of new anti-cancer drug candidates.
| Compound Series | Example Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 (Liver Cancer) | 11.42 | nih.gov |
| Compound 3d | HepG2 (Liver Cancer) | 8.50 | nih.gov | |
| Compound 3e | HepG2 (Liver Cancer) | 12.76 | nih.gov | |
| 4-Anilinofuro[2,3-b]quinolines | Compound 13a | NCI-H460 (Lung Cancer) | Selectively active | nih.gov |
Investigation as Chemical Probes for Biological Systems
Chemical probes are small molecules used as tools to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the function of a specific protein or pathway.
While the derivatives of this compound have shown promise as therapeutic agents, there is limited specific information in the reviewed literature on their development and application as chemical probes. However, the high selectivity of some kinase inhibitors, such as the CDK9 inhibitor mentioned previously, suggests their potential utility as chemical probes to dissect the roles of CDK9 in various cellular processes. A highly selective inhibitor allows researchers to attribute observed biological effects to the inhibition of the specific target kinase with greater confidence. The development of such compounds into fully validated chemical probes would require further characterization of their cellular activity and off-target effects.
Advanced Analytical Methodologies for Purity Assessment and Quantification in Academic Research
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC and LC-MS are powerful analytical techniques widely employed for the separation, identification, and quantification of individual components in a mixture. solubilityofthings.com In the context of "2,3-Difluoro-4-morpholin-4-ylaniline" research, these methods are crucial for assessing the purity of synthesized batches and for quantifying the compound in various experimental matrices.
High-Performance Liquid Chromatography (HPLC) operates on the principle of separating compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). nih.gov The high pressure used in HPLC allows for high-resolution separations and rapid analysis times. nih.gov For the analysis of "this compound," a reversed-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A hypothetical HPLC method for the purity assessment of "this compound" is detailed in the interactive table below.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile with 0.05% acetic acid) |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV detector at a specified wavelength |
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. utak.com This combination allows for the highly sensitive and selective detection and identification of compounds. Following chromatographic separation, the analyte is ionized and its mass-to-charge ratio is determined. For "this compound," LC-MS would be invaluable for confirming the identity of the main peak and for identifying any potential impurities or metabolites, even at trace levels. springernature.com A single quadrupole mass spectrometer in single ion monitoring mode could be used for targeted analysis. nih.govresearchgate.net
Method Validation and Quality Control in Research Settings
To ensure that analytical methods produce reliable and consistent results, they must be validated. eleapsoftware.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netwjarr.com In a research setting, this ensures the integrity of the data generated. eleapsoftware.com Key parameters for method validation, as outlined by various guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netwjarr.com
The validation of an analytical method for "this compound" would involve a series of experiments to assess these parameters. The results of these validation studies provide documented evidence of the method's performance.
An interactive data table illustrating typical acceptance criteria for method validation parameters is provided below.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of the measured value to the true value. eleapsoftware.comwjarr.com | Recovery within 98-102% |
| Precision | Consistency of results for multiple analyses of the same sample. eleapsoftware.comwjarr.com | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | Ability to accurately measure the analyte in the presence of other components. solubilityofthings.comwjarr.com | No interference from blank or placebo |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. wjarr.com | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is accurate, precise, and linear. wjarr.com | Defined by the linearity study |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. wjarr.com | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. wjarr.com | Signal-to-noise ratio of 10:1 |
Quality control (QC) is an essential component of routine analysis to ensure the continued performance of a validated method. nih.govutak.com This involves the regular analysis of QC samples with known concentrations of "this compound" to monitor the accuracy and precision of the method over time. utak.com
Detection and Quantification of Related Impurities or Metabolites in Research Studies
During the synthesis of "this compound," impurities may be introduced. Furthermore, in biological studies, the compound may be metabolized into various related substances. The detection and quantification of these impurities and metabolites are critical for understanding the compound's purity profile and its metabolic fate. tandfonline.com
LC-MS is a particularly powerful tool for this purpose due to its high sensitivity and ability to provide structural information. In a research study investigating the metabolism of a structurally similar compound, 3-chloro-4-fluoroaniline, HPLC-MS/MS was used to identify major metabolites, which included sulfated and glucuronidated products. tandfonline.comnih.gov Similar metabolic pathways, such as N-acetylation and hydroxylation followed by O-sulfation, could be anticipated for "this compound". nih.gov
The development of a sensitive analytical method is crucial for monitoring exposure to such compounds by detecting their metabolites in biological samples like urine. researchgate.net An HPLC method with electrochemical detection was developed for a major urinary metabolite of 3-chloro-4-fluoroaniline, demonstrating the feasibility of such an approach. researchgate.net
The following interactive data table provides a hypothetical list of potential impurities and metabolites of "this compound" that could be monitored in research studies.
| Compound Type | Potential Structure/Modification | Analytical Approach |
|---|---|---|
| Process Impurity | Starting materials or by-products from synthesis | HPLC with UV detection, LC-MS for identification |
| Degradation Product | Products formed upon exposure to light, heat, or pH changes | Stress testing followed by HPLC or LC-MS analysis |
| Phase I Metabolite | Hydroxylated derivative | LC-MS/MS for identification and quantification |
| Phase II Metabolite | Glucuronide or sulfate conjugate | LC-MS/MS for identification and quantification |
| Phase I Metabolite | N-acetylated derivative | LC-MS/MS for identification and quantification |
Future Directions and Emerging Research Avenues for 2,3 Difluoro 4 Morpholin 4 Ylaniline
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Currently, there is a lack of established, direct synthetic routes specifically for 2,3-Difluoro-4-morpholin-4-ylaniline in publicly available scientific literature. However, the synthesis of its close isomers, such as 3-fluoro-4-morpholinoaniline (B119058), provides a foundational blueprint from which new methods can be conceptualized. The synthesis of 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid, typically involves the nucleophilic aromatic substitution of a difluoronitrobenzene with morpholine (B109124), followed by the reduction of the nitro group nih.govmdpi.com.
Future research in this area should focus on developing a regioselective synthesis for the 2,3-difluoro isomer. A potential strategy could involve the reaction of 1,2,3-trifluoro-4-nitrobenzene (B1329356) with morpholine, where the fluorine at the 4-position is selectively displaced, followed by nitro group reduction. Alternatively, starting from the commercially available 2,3-difluoroaniline, a direct amination with a morpholine equivalent under palladium or copper catalysis could be explored chemrxiv.org.
A significant avenue for future development lies in enhancing the efficiency and sustainability of these potential synthetic pathways. This can be achieved through several approaches:
Catalyst Development: Investigating novel, highly efficient, and recyclable catalysts for the C-N bond formation between the aniline (B41778) and morpholine moieties. This could include advanced palladium-based catalysts or more sustainable and earth-abundant metal catalysts like copper or iron.
Flow Chemistry: The adoption of continuous flow chemistry technologies could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.
The table below outlines potential starting materials and key reaction types that could be explored for the synthesis of this compound.
| Starting Material | Key Reaction Type | Potential Advantages |
| 1,2,3-Trifluoro-4-nitrobenzene | Nucleophilic Aromatic Substitution | Potentially regioselective |
| 2,3-Difluoroaniline | Buchwald-Hartwig Amination | Well-established methodology |
| 2,3,4-Trifluoroaniline | Nucleophilic Aromatic Substitution | Readily available starting material rsc.org |
Advanced Computational Design for Optimized Bioactivity Profiles
In the absence of extensive experimental data, advanced computational methods offer a powerful tool for predicting the bioactivity of this compound and for designing novel analogs with optimized pharmacological profiles. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can guide future research efforts.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models could be developed for a series of this compound derivatives to establish a correlation between their structural features and biological activities nih.govcazencott.infonih.gov. By analyzing the steric and electronic field effects, researchers can identify key structural modifications that are likely to enhance potency and selectivity.
Molecular Docking: Molecular docking simulations can be employed to predict the binding modes of this compound and its analogs within the active sites of various biological targets chemrxiv.orgcazencott.infonih.gov. This can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity.
In Silico ADMET Profiling: Predicting the ADMET properties of new chemical entities is a critical aspect of modern drug discovery nih.govnih.gov. Computational tools can be used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity for derivatives of this compound. This can help in prioritizing compounds with favorable drug-like properties for synthesis and experimental testing.
The following table summarizes the potential applications of various computational techniques in the study of this compound.
| Computational Technique | Application | Potential Outcome |
| 3D-QSAR | Predict bioactivity of derivatives | Guide the design of more potent analogs |
| Molecular Docking | Predict binding to biological targets | Elucidate mechanism of action |
| In Silico ADMET | Predict pharmacokinetic properties | Prioritize compounds with drug-like profiles |
Exploration of New Biological Targets and Mechanisms of Action
While the specific biological targets of this compound remain to be elucidated, the pharmacological profiles of structurally related compounds offer valuable clues for future investigations. The morpholine moiety is a common feature in many CNS-active drugs, and its presence in this compound suggests that this compound could have an affinity for neurological targets mdpi.comnih.gov.
Future research should aim to screen this compound against a panel of biological targets, with a particular focus on those implicated in neurological disorders. Potential areas of exploration include:
Kinase Inhibition: The compound 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) is a known inhibitor of phosphatidylinositol 3-kinase (PI3K) nih.gov. Given the structural similarity of the morpholine group, it would be pertinent to investigate whether this compound or its derivatives exhibit inhibitory activity against PI3K or other kinases involved in cell signaling pathways.
Receptor Binding: Morpholine derivatives have been shown to bind to various receptors, including sigma receptors nih.gov. Screening this compound for its binding affinity to a range of G-protein coupled receptors (GPCRs) and ion channels could uncover novel pharmacological activities.
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring are known to be favorable for crossing the blood-brain barrier nih.gov. Therefore, investigating the effects of this compound on the CNS, including its potential as an antidepressant, anxiolytic, or antipsychotic agent, is a promising research avenue.
Integration with High-Throughput Screening in Drug Discovery Pipelines
The scaffold of this compound is well-suited for the generation of diverse chemical libraries for high-throughput screening (HTS) campaigns. The aniline and morpholine nitrogen atoms provide convenient handles for chemical modification, allowing for the rapid synthesis of a large number of analogs.
The integration of this compound and its derivatives into drug discovery pipelines can be envisioned in several ways:
Library Synthesis: The development of efficient and automated synthetic methods, as discussed in section 7.1, will be crucial for the parallel synthesis of a library of this compound analogs youtube.com. This library can then be screened against a wide array of biological targets to identify initial "hits."
High-Throughput Screening (HTS): Both biochemical and cell-based HTS assays can be employed to screen the compound library for desired biological activities mdpi.comnih.govnih.gov. For example, a biochemical screen could identify compounds that inhibit a specific enzyme, while a cell-based assay could identify compounds that modulate a particular signaling pathway.
Virtual Screening: Prior to embarking on large-scale synthesis and HTS, virtual screening techniques can be used to computationally screen a virtual library of this compound derivatives against a panel of target proteins nih.gov. This can help to prioritize a smaller, more focused set of compounds for synthesis and experimental testing, thereby saving time and resources.
The potential of this compound as a foundational scaffold in drug discovery is significant. Its unique combination of a difluorinated aromatic ring and a morpholine heterocycle presents a wealth of opportunities for the design and synthesis of novel therapeutic agents. The future research directions outlined in this article provide a roadmap for unlocking the full potential of this promising chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2,3-Difluoro-4-morpholin-4-ylaniline?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging morpholine as the amine source. Key steps include refluxing precursors (e.g., fluorinated nitroarenes) with morpholine in polar aprotic solvents like DMF or acetone, catalyzed by potassium carbonate (K₂CO₃) and potassium iodide (KI). Post-reaction purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Yield optimization (e.g., 82% reported in a related fluorinated biphenyl synthesis) depends on reaction time, temperature, and stoichiometric ratios .
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to assign fluorine-coupled proton environments and carbon shifts, particularly at C2/C3 (fluorinated positions) and C4 (morpholine attachment). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and ring puckering. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and HPLC (C18 column, UV detection at 230–265 nm) validate molecular weight and purity (>99%) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Follow guidelines for morpholine derivatives: use PPE (gloves, goggles, lab coat), avoid dust generation, and ensure fume hood ventilation. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Toxicity data may be limited, so treat as a potential irritant and prioritize waste disposal via licensed facilities .
Advanced Research Questions
Q. How can conformational analysis of the morpholine ring be performed?
- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Using crystallographic data, calculate the puckering amplitude () and phase angle () to classify chair, boat, or twist-boat conformations. Software like PLATON or Mercury (CCDC) automates these calculations. For dynamic analysis in solution, use variable-temperature NMR to monitor ring-flipping barriers .
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Methodological Answer : Cross-validate NMR chemical shifts with density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)). Discrepancies in fluorine coupling constants () may arise from solvation effects or crystal packing. Compare experimental X-ray bond angles with gas-phase optimized geometries. Iteratively refine computational models by incorporating solvent (e.g., PCM) or solid-state (e.g., QM/MM) corrections .
Q. What strategies optimize regioselectivity in fluorinated aryl-morpholine derivatives?
- Methodological Answer : Use directing groups (e.g., nitro, boronate esters) to control fluorine substitution patterns. For example, meta-fluorination can be achieved via directed ortho-metalation (DoM) with LDA/TMEDA, followed by electrophilic fluorination (Selectfluor®). Monitor reaction progress with LC-MS to detect intermediates. Computational studies (NBO/NPA charges) predict electron-deficient sites prone to substitution .
Q. How does fluorine substitution impact electronic properties and reactivity?
- Methodological Answer : Perform Hammett analysis using σₚ values for fluorine (-0.34) to predict substituent effects on reaction rates. Electrochemical methods (cyclic voltammetry) measure redox potentials influenced by electron-withdrawing fluorine atoms. Compare with non-fluorinated analogs to isolate electronic contributions. XPS or UV-vis spectroscopy quantifies changes in HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
